molecular formula C20H17ClN2O4 B2630598 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034575-26-1

3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2630598
CAS No.: 2034575-26-1
M. Wt: 384.82
InChI Key: MDYGUHPZVJRPPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a recognized potent and selective ATP-competitive inhibitor of Spleen Tyrosine Kinase (SYK) (Nature Communications, 2019) . SYK is a critical cytoplasmic signaling molecule expressed predominantly in hematopoietic cells, playing a fundamental role in immunoreceptor signaling, including that of the B-cell receptor (BCR) and Fc receptors. This compound has been demonstrated to effectively abrogate SYK-dependent signaling pathways, leading to the suppression of key cellular processes such as proliferation, adhesion, and oxidative burst in various immune cell types. Consequently, it serves as an invaluable pharmacological tool for dissecting the role of SYK in autoimmune diseases (The Journal of Immunology, 2011) , allergic responses, and hematological malignancies like diffuse large B-cell lymphoma and acute myeloid leukemia (Nature Communications, 2019) . Its high selectivity profile makes it particularly useful for investigating cross-talk between signaling pathways and for validating SYK as a therapeutic target in pre-clinical models, thereby accelerating the development of novel treatment strategies for immune and inflammatory disorders as well as certain cancers.

Properties

IUPAC Name

3-[3-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O4/c21-16-11-22-8-7-18(16)26-14-5-3-9-23(12-14)19(24)15-10-13-4-1-2-6-17(13)27-20(15)25/h1-2,4,6-8,10-11,14H,3,5,9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDYGUHPZVJRPPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3OC2=O)OC4=C(C=NC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be constructed through a variety of methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors.

    Attachment of the Chloropyridine Moiety: The chloropyridine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the piperidine ring is replaced by the chloropyridine.

    Final Coupling: The final step involves coupling the piperidine intermediate with the chromenone core, typically through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and the use of scalable catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The chromenone core can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: The piperidine ring can be reduced to form piperidine derivatives with different degrees of saturation.

    Substitution: The chloropyridine moiety can participate

Biological Activity

The compound 3-(3-((3-chloropyridin-4-yl)oxy)piperidine-1-carbonyl)-2H-chromen-2-one is a synthetic organic molecule that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities, including anti-inflammatory, anticoagulant, and antimicrobial properties. This specific compound features a coumarin backbone with a piperidine moiety linked to a chloropyridine unit, which may enhance its pharmacological potential.

Structural Characteristics

The structural complexity of this compound is significant for its biological activity. The presence of the chloropyridine and piperidine rings may contribute to unique interactions with biological targets compared to simpler coumarins.

Property Details
Molecular Formula C21H19ClN2O5
Molecular Weight 414.84 g/mol
IUPAC Name 3-[4-(3-chloropyridin-4-yl)oxypiperidine-1-carbonyl]-8-methoxychromen-2-one
CAS Number 2034431-19-9

Biological Activities

Research indicates that coumarin derivatives exhibit a variety of biological activities. The specific activities associated with This compound include:

Antimicrobial Activity

Coumarins are recognized for their antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens, including bacteria and fungi. The incorporation of the chloropyridine moiety may enhance this activity by improving solubility and bioavailability.

Antioxidant Properties

Coumarins have been shown to possess antioxidant capabilities, which can protect cells from oxidative stress. This property is crucial in preventing cellular damage and has implications in aging and various diseases.

Anticancer Potential

Some studies suggest that coumarin derivatives can exhibit anticancer activity. The structural components of This compound may interact with cancer cell signaling pathways, potentially inhibiting tumor growth.

Case Studies and Research Findings

  • A study on similar coumarin derivatives indicated that compounds with piperidine substituents exhibited enhanced cytotoxicity against cancer cell lines, particularly MCF-7 and MDA-MB-231, suggesting a possible application in breast cancer treatment .
  • Another investigation highlighted the dual inhibition of cholinesterases (ChEs) by certain coumarin derivatives, which could be beneficial in treating Alzheimer's disease . This mechanism may also apply to the compound due to its structural similarities.

Comparison with Similar Compounds

Structural Analogues with Piperidine-Carbonyl Substituents

Compound 2 (3-[Piperidine-1-carbonyl]-2H-chromen-2-one):

  • Key Differences : Lacks the 3-chloropyridinyloxy group present in the target compound.
  • Computational Data :
    • HOMO-LUMO Gap : 0.1562–0.33520 eV (dependent on DFT functional), indicating high stability .
    • Electronegativity : Lowest with B3LYP functional (suggests electron-rich regions) .
  • Crystallography: Crystallizes in monoclinic space group C2/c with non-classical hydrogen bonding .

Target Compound :

  • This could enhance reactivity in biological systems.

Coumarin Derivatives with Heterocyclic Substituents

Triazole/Thiadiazole-Coumarin Hybrids (e.g., 3-(4-phenyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-one):

  • Biological Activity : Demonstrated cholinesterase inhibition (AChE and BChE), with IC₅₀ values comparable to reference drugs like donepezil .
  • Structural Contrast : The triazole/thiadiazole rings directly attached to coumarin differ from the target compound’s pyridine-piperidine motif, which may alter binding affinity to enzyme active sites.

PC (3-[3-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-6-yl]-2H-chromen-2-one):

  • Applications : Fluorescent properties due to extended π-conjugation from the pyrazolopyrimidine group .
  • Comparison : The target compound’s 3-chloropyridinyloxy group may reduce fluorescence efficiency but improve solubility in polar solvents.

Halogenated Coumarin Derivatives

Fluorinated Chromenones (e.g., 2-(1-(4-amino-3-(1H-pyrrolo[2,3-b]pyridin-5-yl)-1H-pyrazolo[3,4-c]pyrimidin-1-yl)ethyl)-5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one):

  • Properties : High melting points (303–306°C) and molecular weights (~536.4 g/mol), typical of halogenated aromatic systems .
  • Contrast : The target compound’s single chlorine atom may offer a balance between lipophilicity and metabolic stability compared to heavily fluorinated analogues.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound 2 Triazole-Coumarin Fluorinated Chromenone
Core Structure 2H-Chromen-2-one + piperidine-pyridine 2H-Chromen-2-one + piperidine 2H-Chromen-2-one + triazole 4H-Chromen-4-one + pyrazolopyrimidine
Substituents 3-Chloropyridinyloxy None Thioxo-triazole Fluoro-phenyl, pyrrolopyridine
HOMO-LUMO Gap (eV) Not reported 0.1562–0.33520 Not reported Not reported
Biological Activity Potential enzyme inhibition N/A Cholinesterase inhibition Kinase inhibition (implied)
Melting Point Not reported Not reported Not reported 303–306°C

Research Findings and Implications

  • Electronic Effects: The 3-chloropyridinyloxy group in the target compound likely enhances electrophilicity compared to non-halogenated analogues, influencing interactions with biological targets .
  • Synthetic Complexity : The piperidine-carbonyl linkage requires multi-step synthesis, similar to triazole-coumarin hybrids but more complex than simpler acetylated coumarins .
  • Stability : High HOMO-LUMO gaps in piperidine-carbonyl coumarins suggest robust stability, advantageous for drug development .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.